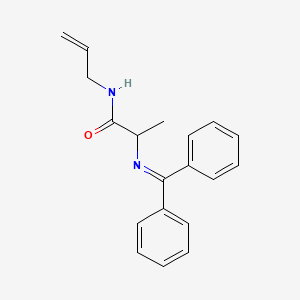![molecular formula C27H37N5O B14183317 6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine CAS No. 922524-22-9](/img/structure/B14183317.png)
6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: The triazine intermediate is then reacted with an amine source, such as ammonia or a primary amine.
Conditions: This step is often performed under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 4’-(dodecyloxy)-[1,1’-biphenyl]-4-carbonitrile, which is then subjected to further reactions to introduce the triazine and diamine functionalities.
-
Preparation of 4’-(dodecyloxy)-[1,1’-biphenyl]-4-carbonitrile
Reactants: 4’-Hydroxy-4-biphenylcarbonitrile and 1-Bromododecane.
-
Formation of the Triazine Ring
Reactants: The biphenyl intermediate is reacted with cyanuric chloride.
Conditions: This step typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous solvents under inert atmosphere conditions.
Substitution: Requires polar aprotic solvents and mild heating to facilitate the reaction.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as alkyl or aryl amines.
Wissenschaftliche Forschungsanwendungen
6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The biphenyl and dodecyloxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-(Dodecyloxy)-[1,1’-biphenyl]-4-carbonitrile: Shares the biphenyl and dodecyloxy groups but lacks the triazine and diamine functionalities.
4-Dodecyloxybenzoic acid: Contains the dodecyloxy group but has a benzoic acid moiety instead of the biphenyl and triazine structures.
Uniqueness
6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with a biphenyl and dodecyloxy chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
922524-22-9 |
|---|---|
Molekularformel |
C27H37N5O |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
6-[4-(4-dodecoxyphenyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H37N5O/c1-2-3-4-5-6-7-8-9-10-11-20-33-24-18-16-22(17-19-24)21-12-14-23(15-13-21)25-30-26(28)32-27(29)31-25/h12-19H,2-11,20H2,1H3,(H4,28,29,30,31,32) |
InChI-Schlüssel |
MFBVINKQDVAHJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
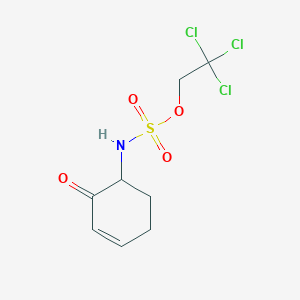
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
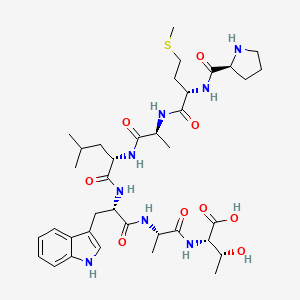
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
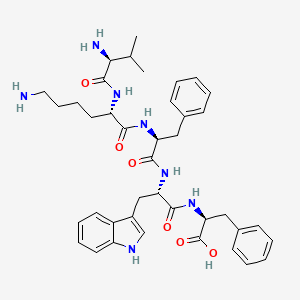
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)

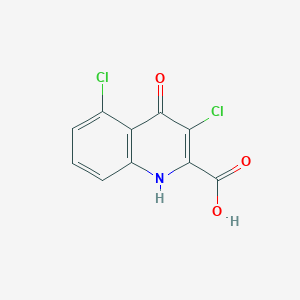
![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
